N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-5-3-2-4-16(18)12-22-20(23)17-6-7-19(21-13-17)26-14-15-8-10-25-11-9-15/h2-7,13,15H,8-12,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSVQSKEAZZMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable base.
Attachment of the Tetrahydropyran-4-ylmethoxy Group: This step involves the reaction of the intermediate compound with tetrahydropyran-4-ylmethanol under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or tetrahydropyran-4-ylmethoxy groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Nicotinamide N-Methyltransferase
Nicotinamide N-methyltransferase (NNMT) is an enzyme involved in the methylation of nicotinamide, which impacts various metabolic processes. The compound N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been identified as a potential inhibitor of NNMT. Research indicates that inhibiting this enzyme can lead to increased levels of nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular metabolism and energy production. Increased NAD+ levels have been associated with improved insulin sensitivity and reduced lipid accumulation in adipose tissues .
1.2 Therapeutic Implications in Metabolic Disorders
Studies have shown that the knockdown of NNMT can enhance energy expenditure and mitigate conditions such as obesity and type 2 diabetes. By inhibiting NNMT, compounds like this compound could serve as therapeutic agents for metabolic disorders . The compound's ability to modulate energy metabolism positions it as a candidate for further development in treating metabolic syndromes.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves complex chemical procedures that can be optimized to enhance its inhibitory potency against NNMT. Structure-activity relationship studies are essential for understanding how modifications to the compound's structure affect its biological activity. For example, variations in the methoxy groups or the tetrahydropyran moiety may influence binding affinity and selectivity towards NNMT .
Case Studies
3.1 Case Study on NNMT Inhibition
In a recent study published in Frontiers in Pharmacology, researchers explored the effects of NNMT inhibition on metabolic health in animal models. The administration of NNMT inhibitors, including derivatives of nicotinamide, resulted in significant improvements in insulin sensitivity and reductions in body weight among subjects with diet-induced obesity . This highlights the potential of this compound as a therapeutic candidate.
3.2 Clinical Relevance
Another study focused on the correlation between genetic variants in the NNMT gene and metabolic disorders such as obesity and type 2 diabetes. The findings suggest that targeting NNMT with specific inhibitors could provide a novel approach to managing these conditions . This reinforces the importance of compounds like this compound in future clinical applications.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application and are the subject of ongoing research.
Comparison with Similar Compounds
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (Compounds 6a–j)
- Substituents: These analogs feature a benzothiazole-amino group at the 2-position and a thiazolidinone ring linked to the amide nitrogen, unlike the target compound’s methoxybenzyl and tetrahydropyran groups.
- Biological Activity: Demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (S. aureus, S. pyogenes), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (C. albicans, A. niger), with some compounds showing efficacy comparable to standard drugs like ciprofloxacin and fluconazole .
- Key Difference: The thiazolidinone and benzothiazole moieties in 6a–j likely enhance antimicrobial potency through hydrogen bonding and hydrophobic interactions, whereas the target compound’s tetrahydropyran and methoxy groups may prioritize solubility or CNS penetration.
6-(4-Methylphenoxy)nicotinaldehyde Derivatives
- Substituents: These compounds possess a 4-methylphenoxy group at the 6-position, contrasting with the target’s tetrahydropyran-methoxy substituent.
- However, the electron-donating methoxy group in the target compound could enhance metabolic stability compared to the methyl group .
Physicochemical and Pharmacokinetic Properties
*Predicted using ChemDraw software.
Biological Activity
N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, roles in various biological pathways, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Nicotinamide Core : Essential for cellular metabolism.
- Tetrahydro-2H-pyran Moiety : Contributes to its unique chemical properties.
- Methoxy Substituents : Enhance solubility and reactivity.
The molecular formula is with a molecular weight of approximately 357.42 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Nicotinamide N-Methyltransferase (NNMT) :
- NNMT is involved in the metabolism of nicotinamide, and its inhibition can influence various disease processes, including cancer and metabolic disorders. The compound has shown potential as an NNMT inhibitor, which could lead to increased levels of nicotinamide and related metabolites, promoting cellular health and function .
- Anti-inflammatory Effects :
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Studies
- NNMT Inhibition Study :
- Anticancer Potential :
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of nicotinamide derivatives, revealing that modifications to the methoxy and tetrahydropyran groups significantly influence biological activity. The presence of electron-withdrawing groups enhances NNMT inhibition, while bulky substituents tend to reduce activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methoxybenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves multi-step organic reactions. For example, describes a substitution reaction under alkaline conditions for introducing alkoxy groups to aromatic rings, followed by reduction and condensation steps. To optimize yield, consider:
- Substitution reactions : Use mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to facilitate methoxybenzyl and tetrahydro-2H-pyran substitutions .
- Reduction steps : Catalytic hydrogenation (e.g., Pd/C) may offer cleaner reduction of nitro intermediates compared to iron powder in acidic media .
- Condensation : Activate carboxylic acids with coupling agents (e.g., HATU or EDC) for amide bond formation between nicotinamide and substituted benzylamine .
Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry and substituent positioning?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and tetrahydro-2H-pyran ring protons (δ ~1.5–4.5 ppm) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydro-2H-pyran moiety, as seen in lanthanide complex studies (e.g., pyran ring conformation in ) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₇N₂O₄: ~431.19) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow guidelines for nicotinamide derivatives and pyran-containing compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methoxybenzyl halides) .
- Waste disposal : Segregate hazardous waste (e.g., reaction solvents) for professional treatment .
Advanced Research Questions
Q. How does the tetrahydro-2H-pyran-4-yl methoxy group influence the compound’s bioavailability and target binding?
- Methodology : Compare structural analogs (e.g., ’s saracatinib, which contains a tetrahydro-2H-pyran group) to assess:
- Lipophilicity : The pyran ring enhances metabolic stability and membrane permeability, as seen in NCX3 inhibitors like YM-244769 .
- Conformational rigidity : The pyran group restricts rotational freedom, potentially improving binding to enzymes or receptors (e.g., P2X7 antagonism in ) .
Q. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?
- Contradictions :
- Neuroprotection vs. cytotoxicity : While YM-244769 (structurally similar) shows neuroprotection via NCX3 inhibition (IC₅₀ = 18 nM) , other nicotinamide derivatives exhibit cytotoxicity in cancer models (e.g., HMN-176 in ).
- Resolution strategies :
- Dose-response studies : Test varying concentrations in neuronal and cancer cell lines to identify therapeutic windows .
- Off-target profiling : Use kinase screening panels to rule out unintended interactions (e.g., tyrosine kinase inhibition in ) .
Q. What experimental models are most suitable for evaluating the compound’s efficacy in inflammatory or fibrotic diseases?
- Methodology :
- In vitro : Test modulation of autotaxin (ATX) activity, as seen in N-methoxy pyridazine derivatives for inflammatory airway diseases ( ) .
- In vivo : Use murine models of lung fibrosis (e.g., bleomycin-induced) to assess attenuation of collagen deposition .
- Biomarkers : Measure IL-6, TNF-α, or TGF-β levels in serum or tissue homogenates .
Q. How can researchers address solubility challenges during formulation for in vivo studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
